

# Spectroscopic Profile of Dodovislactone B: A Technical Guide

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## Compound of Interest

Compound Name: *Dodovislactone B*

Cat. No.: *B593476*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dodovislactone B**, a clerodane diterpenoid isolated from the plant *Dodonaea viscosa*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

## Introduction

**Dodovislactone B** is a secondary metabolite found in *Dodonaea viscosa*, a plant species with a history of use in traditional medicine. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols utilized for their acquisition.

## Spectroscopic Data of Dodovislactone B

The spectroscopic data for **Dodovislactone B** are summarized in the following tables for clarity and ease of comparison.

### Table 1: NMR Spectroscopic Data for Dodovislactone B (CDCl<sub>3</sub>)

Position	<sup>13</sup> C (ppm)	<sup>1</sup> H (ppm, J in Hz)
1	19.6	1.83 (m), 1.04 (m)
2	26.7	1.65 (m), 1.52 (m)
3	121.1	5.37 (br s)
4	139.8	
5	45.1	1.98 (m)
6	25.1	2.33 (m), 2.18 (m)
7	35.8	2.05 (m)
8	37.9	
9	49.8	1.58 (m)
10	40.2	
11	35.1	1.45 (m), 1.32 (m)
12	170.8	
13	135.2	6.88 (t, 1.3)
14	143.8	
15	70.1	4.75 (d, 1.3)
16	17.0	0.95 (d, 7.0)
17	15.8	0.88 (s)
18	176.2	
19	21.5	1.02 (s)
20	51.8	3.72 (s)
OMe	51.8	3.72 (s)

**Table 2: IR and MS Spectroscopic Data for Dodovislactone B**

Spectroscopic Technique	Data
IR (KBr) $\nu_{\text{max}}$ (cm <sup>-1</sup> )	3440, 2960, 2923, 2862, 1796, 1765, 1711, 1680, 1648, 1629, 1457, 1420, 1382, 1263, 1204, 1172, 1118, 962, 939
High-Resolution EIMS	m/z 362.2097 [M] <sup>+</sup> (calculated for C <sub>21</sub> H <sub>30</sub> O <sub>5</sub> , 362.2093)
Positive ESI-MS	m/z 385 [M + Na] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of **Dodovislactone B**.

### General Experimental Procedures

Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. UV spectra were obtained using an HPLC system (Agilent 1200) with a Diode Array Detector.

### NMR Spectroscopy

The NMR spectra were acquired using either an Avance III 600 or a Bruker DRX-500 instrument at room temperature. The solvent used for obtaining the NMR data presented in Table 1 was deuterated chloroform (CDCl<sub>3</sub>).

### IR Spectroscopy

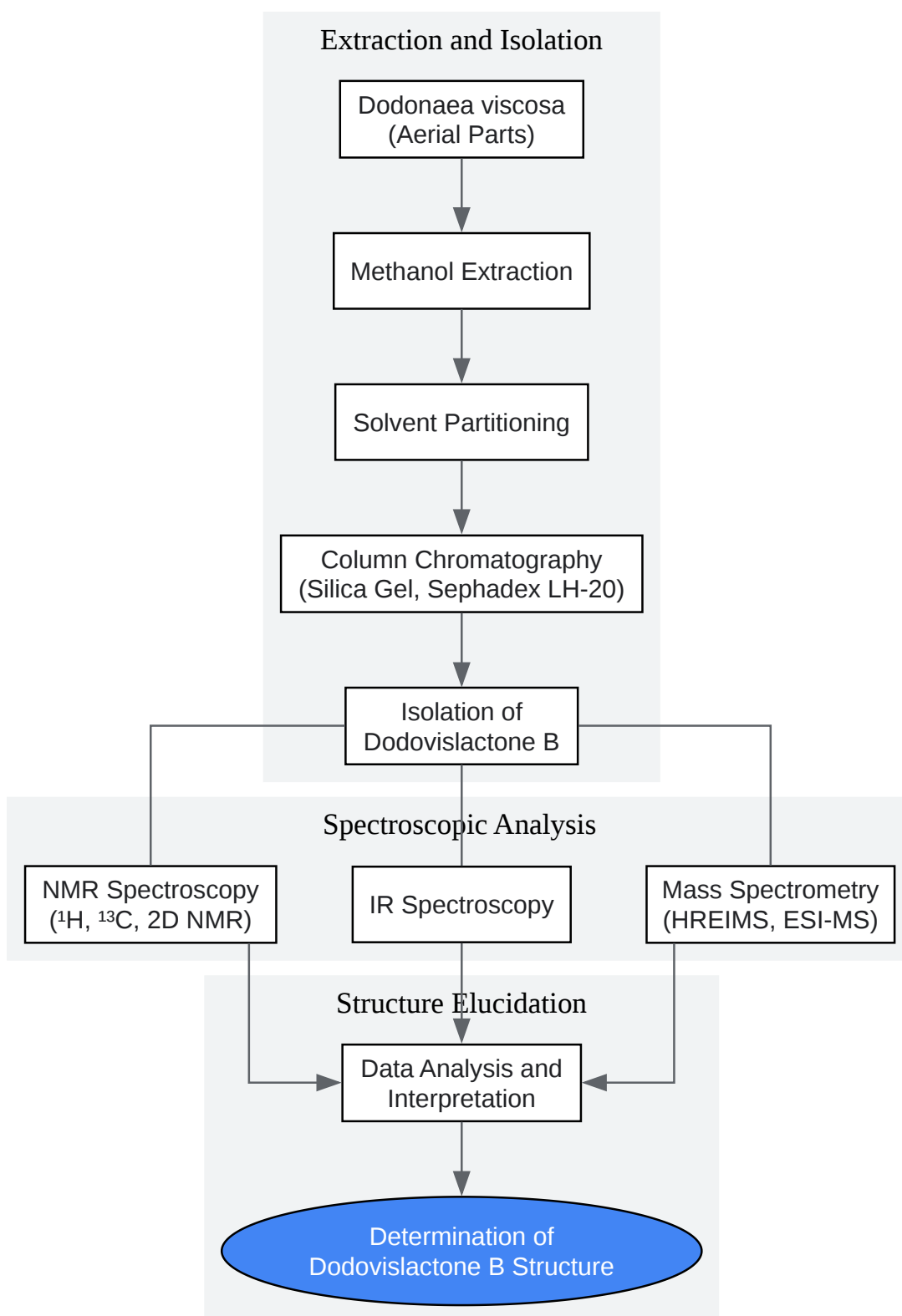
Infrared spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

### Mass Spectrometry

Electron Impact Mass Spectrometry (EIMS), including High-Resolution EIMS (HREIMS), was performed on a JEOL JMS-700 mass spectrometer. Electrospray Ionization Mass Spectrometry (ESI-MS) was also utilized.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Dodovislactone B**.



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Caption: Workflow for the Isolation and Spectroscopic Characterization of **Dodovislactone B**.

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